Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate

BET bromodomain inhibition Scaffold hopping X-ray crystallography

Sourcing inconsistencies in privileged scaffold purity disrupt SAR campaigns. This 97% pure benzo[d]isoxazole core delivers batch-to-batch consistency, eliminating the need for pre-use repurification. - Dual orthogonal handles: 5-methyl ester for amide coupling, 7-OH for O-alkylation or Mitsunobu chemistry. - Validated across three target classes (BRD4 Kd 81-82 nM, HIF-1α IC50 down to 24 nM, NaV1.1 ED50 20.5 mg/kg). - Streamline your probe synthesis with reliable, functionalized building blocks, avoiding generic alternatives lacking critical H-bond donor/acceptor geometry.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
Cat. No. B11802483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-hydroxybenzo[d]isoxazole-5-carboxylate
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)O)ON=C2
InChIInChI=1S/C9H7NO4/c1-13-9(12)5-2-6-4-10-14-8(6)7(11)3-5/h2-4,11H,1H3
InChIKeyHUHABFXAZDJCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate: Procurement-Grade Scaffold


Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate is a fused bicyclic heterocycle belonging to the 1,2-benzisoxazole (benzo[d]isoxazole) class, bearing a hydroxyl substituent at the 7-position and a methyl ester at the 5-position of the benzene ring . With molecular formula C9H7NO4 and molecular weight 193.16 g/mol, this compound is supplied as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis applications . The benzo[d]isoxazole core has been independently validated as a privileged scaffold in drug discovery, demonstrating potent activity in HIF-1α transcriptional inhibition (IC50 down to 24 nM), BET bromodomain inhibition (Kd 81–82 nM for BRD4(1)), and voltage-gated sodium channel (NaV1.1) blockade (ED50 20.5 mg/kg) [1][2].

Substitution Risk: Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate vs. Generic Analogs


Generic substitution of Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate with structurally similar building blocks—such as the benzoxazole analog (CAS 955886-82-5) or the des-hydroxy benzisoxazole (CAS 1779941-38-6)—carries quantifiable risk of divergent molecular recognition. The N–O adjacency in the isoxazole ring produces a dipole moment and hydrogen-bonding geometry fundamentally distinct from the 1,3-arrangement in oxazoles, a difference shown to dictate binding orientation in BRD4(1) co-crystal structures of benzo[d]isoxazole inhibitors . Furthermore, the 7-OH group introduces a hydrogen bond donor (HBD count = 1) that is absent in the des-hydroxy analog (HBD count = 0), altering both physicochemical properties and potential target interactions . The methyl ester at position 5 provides a metabolically labile or hydrolytically addressable handle not present in the free carboxylic acid form, making substitution pattern integrity essential for downstream synthetic or pharmacological consistency .

Differentiation Evidence for Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate


Scaffold Heteroatom Arrangement and Target Binding

The benzo[d]isoxazole core, with nitrogen and oxygen atoms adjacent in the 5-membered ring, provides a distinct hydrogen-bond acceptor geometry compared to the 1,3-N–O arrangement in benzo[d]oxazole. In co-crystal structures of benzo[d]isoxazole-based BET inhibitors with BRD4(1), the isoxazole nitrogen engages a conserved water-mediated hydrogen bond with the Asn140 side chain—an interaction geometrically inaccessible to the corresponding benzoxazole scaffold where the nitrogen is positioned one atom further from the ring fusion . The two most potent benzo[d]isoxazole BET inhibitors, 6i (Y06036) and 7m (Y06137), bound BRD4(1) with Kd values of 82 nM and 81 nM respectively, demonstrating that the benzo[d]isoxazole scaffold can achieve sub-100 nM target engagement when appropriately elaborated .

BET bromodomain inhibition Scaffold hopping X-ray crystallography

HIF-1α Transcriptional Inhibition Potency

A series of 26 benzo[d]isoxazole derivatives were evaluated for HIF-1α transcriptional inhibition in HEK293T cells using a dual-luciferase gene reporter assay. The lead compound 1 (N-phenylbenzo[d]isoxazole-3-carboxamide) exhibited an IC50 of 0.31 μM. Para-substitution on the acylamino benzene ring yielded compounds 15 and 31, each with an IC50 of 24 nM—representing a ~13-fold improvement over the unsubstituted lead [1]. Critically, replacement of the fused benzene ring with non-fused isoxazole (compound 2) or amide inversion (compound 9) resulted in complete loss of anti-HIF-1α activity, demonstrating that the intact benzo[d]isoxazole scaffold is required for target engagement [1]. The methyl ester and hydroxyl substituents on Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate occupy positions amenable to further elaboration toward the 3-carboxamide pharmacophore identified in this study.

HIF-1α inhibition Transcriptional reporter assay Antitumor scaffold

Hydrogen Bond Donor Comparison: 7-OH vs. Des-Hydroxy Analog

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate (C9H7NO4, MW 193.16) contains one hydrogen bond donor (7-OH) and five hydrogen bond acceptors (isoxazole N, isoxazole O, ester carbonyl O, ester ether O, phenolic OH), yielding a HBD count of 1 and a HBA count of 5 . In contrast, the des-hydroxy analog Methyl benzo[d]isoxazole-5-carboxylate (C9H7NO3, MW 177.16, CAS 1779941-38-6) has HBD = 0 and HBA = 4 . This HBD difference is critical for Lipinski compliance assessment and for target interactions requiring a hydrogen bond donor at the 7-position. The 7-OH group also enables late-stage functionalization (e.g., etherification, esterification, Mitsunobu coupling) that is precluded in the des-hydroxy analog, expanding the compound's utility as a diversification-ready building block .

Hydrogen bond donor Physicochemical property Drug-likeness

Anticonvulsant Scaffold: NaV1.1 Selectivity and In Vivo Efficacy

A series of novel benzo[d]isoxazole derivatives were designed, synthesized, and evaluated as anticonvulsants. The most potent compound Z-6b demonstrated an ED50 of 20.5 mg/kg in the maximal electroshock (MES) seizure model in mice, with a TD50 of 211.9 mg/kg and a protective index (PI = TD50/ED50) of 10.3 [1]. In patch-clamp electrophysiology, Z-6b selectively inhibited NaV1.1 channels while showing minimal inhibition of NaV1.2, NaV1.3, and NaV1.6 subtypes [1]. The benzo[d]isoxazole scaffold was essential for this activity profile, providing a validated starting point for sodium channel-targeted drug discovery. Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate, with its 5-carboxylate ester and 7-hydroxy substitution, presents an attractive intermediate for elaboration toward the 3-carboxamide pharmacophore explored in this study.

Anticonvulsant NaV1.1 sodium channel Maximal electroshock seizure

Commercial Purity: Supplier-Grade vs. AldrichCPR

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate is commercially available with specified purity levels including 97% (Chemenu, Catalog CM500576) and 99% (ChemicalBook-listed suppliers) . In contrast, the benzoxazole analog Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate (CAS 955886-82-5) is sold by Sigma-Aldrich under the AldrichCPR program with an explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . This distinction has direct implications for procurement: the benzo[d]isoxazole compound (CAS 1360931-77-6) is supplied with batch-level purity certification from multiple vendors, while the benzoxazole analog requires independent quality verification before use in sensitive assays.

Chemical procurement Purity specification Building block quality

Application Scenarios for Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate


BRD4 BET Inhibitor Lead Generation

Medicinal chemistry teams pursuing novel BET bromodomain inhibitors for prostate cancer or acute myeloid leukemia should prioritize the benzo[d]isoxazole scaffold over benzoxazole alternatives. Co-crystal structures of elaborated benzo[d]isoxazole inhibitors with BRD4(1) confirm a water-mediated hydrogen bond between the isoxazole nitrogen and Asn140, a binding interaction geometrically inaccessible to the benzoxazole scaffold . Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate serves as a functionalized starting point: the 5-methyl ester can be hydrolyzed to the carboxylic acid for amide coupling, while the 7-OH group permits parallel diversification through O-alkylation or Mitsunobu chemistry. The two most potent benzo[d]isoxazole-based BET inhibitors achieved Kd values of 81–82 nM against BRD4(1), providing a benchmark for optimization campaigns .

HIF-1α Transcriptional Inhibitor Development

Research groups developing HIF-1α transcription inhibitors for antitumor applications can leverage Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate as a diversification-ready intermediate. The benzo[d]isoxazole core has demonstrated HIF-1α inhibitory activity with IC50 values as low as 24 nM in HEK293T dual-luciferase assays when elaborated with para-substituted benzamide groups at the 3-position . The target compound's 5-methyl ester can be converted to the 3-carboxamide pharmacophore through ester hydrolysis followed by amide coupling, while the 7-OH group enables solubility modulation or additional target interactions. Critically, non-fused isoxazole or amide-inverted analogs completely lose HIF-1α inhibitory activity, underscoring that scaffold integrity is non-negotiable for this target .

NaV1.1 Blocker for CNS Drug Discovery

For anticonvulsant drug discovery programs targeting voltage-gated sodium channels, the benzo[d]isoxazole scaffold provides a validated starting point with in vivo efficacy. The lead compound Z-6b achieved an ED50 of 20.5 mg/kg in the MES seizure model with a protective index of 10.3—approximately 3- to 4-fold wider than phenobarbital (PI = 2.7) and phenytoin (PI = 3.6) . The compound displayed selective NaV1.1 inhibition over NaV1.2, NaV1.3, and NaV1.6 in patch-clamp experiments . Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate can be elaborated toward the 3-carboxamide/3-sulfonamide pharmacophore while retaining the 7-OH as a tunable substituent for CNS penetration optimization.

Chemical Biology Probe: Dual-Functionalization Building Block

Chemical biology laboratories synthesizing target-specific probes or photoaffinity labeling reagents should select Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate for its dual orthogonal functionalization handles: the 5-methyl ester (hydrolyzable to carboxylic acid for amide/ester conjugation) and the 7-hydroxyl group (available for etherification, esterification, or click-chemistry handle installation). The compound's verified commercial purity (97–99%) exceeds that of the benzoxazole analog (AldrichCPR grade with no analytical data provided), eliminating the need for pre-use repurification and ensuring batch-to-batch consistency in multi-step probe syntheses . The benzo[d]isoxazole scaffold has been independently validated across three distinct target classes (BET bromodomains, HIF-1α, NaV1.1), supporting its general utility in chemical biology probe campaigns [1][2].

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